3-(Methylthio)butanal (CAS 16630-52-7) is a branched, sulfur-containing aliphatic aldehyde primarily utilized as a high-value synthetic intermediate and a specialized flavor and fragrance agent . Structurally characterized by a methylthio group at the 3-position of a butanal backbone, this compound exhibits a boiling point of 62-64 °C (at 10 mmHg) and a vapor density of 4.1 versus air . In industrial procurement, its primary value lies in its unique branched carbon skeleton, which serves as an irreplaceable precursor for specific agrochemicals such as Sulfoxaflor, and provides a highly lipophilic, distinct savory aroma profile for complex food matrices .
Generic substitution with the closely related, unbranched analog methional (3-methylthiopropanal) routinely fails in both chemical synthesis and advanced formulation workflows. In agrochemical manufacturing, methional lacks the critical methyl branch at the 3-position, rendering it entirely useless for synthesizing target molecules like Sulfoxaflor that strictly require a branched C5 thioether backbone . Furthermore, in flavor and fragrance applications, methional's significantly lower lipophilicity (LogP 0.34) alters phase partitioning in lipid-rich matrices, making it an unsuitable drop-in replacement for 3-(methylthio)butanal (LogP 1.05) when sustained release and stability in oil-based formulations are required [1].
3-(Methylthio)butanal provides the exact C5 branched thioether backbone required for the synthesis of the insecticide Sulfoxaflor . Substituting it with the unbranched analog methional (3-methylthiopropanal) fails to yield the active sulfoximine structure, as methional lacks the critical methyl branch at the 3-position .
| Evidence Dimension | Precursor structural viability |
| Target Compound Data | Yields required branched C5 backbone for Sulfoxaflor |
| Comparator Or Baseline | Methional (Yields inactive C4 linear backbone) |
| Quantified Difference | 100% structural requirement (binary pass/fail) |
| Conditions | Industrial agrochemical synthesis |
Procurement for sulfoximine-based agrochemical manufacturing strictly requires the branched butanal derivative to achieve the correct active ingredient.
3-(Methylthio)butanal exhibits a significantly higher octanol-water partition coefficient (LogP = 1.05) compared to methional (LogP = 0.34). This increased lipophilicity ensures better retention and stability in lipid-rich food matrices or oil-based flavor formulations, where methional might partition too rapidly into aqueous phases.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP = 1.05 |
| Comparator Or Baseline | Methional (LogP = 0.34) |
| Quantified Difference | 0.71 log unit difference (~3-fold higher lipophilicity) |
| Conditions | Standard physicochemical profiling at 20°C |
Buyers formulating lipid-based flavorings or fragrances must select the butanal derivative to prevent premature phase-partitioning and ensure sustained aroma release.
In sensory receptor assays, 3-(methylthio)butanal functions as a potent Positive Allosteric Modulator (PAM) for the human umami receptor (hT1R1/hT1R3)[1]. It significantly enhances L-Glutamate responses even in the presence of IMP, offering a distinct receptor binding profile compared to standard nucleotide enhancers [1].
| Evidence Dimension | hT1R1/hT1R3 receptor response enhancement |
| Target Compound Data | Acts as PAM and weak agonist |
| Comparator Or Baseline | Baseline L-Glu / IMP response |
| Quantified Difference | Statistically significant enhancement of L-Glu response |
| Conditions | HEK293T cells coexpressing hT1R1/hT1R3 |
Flavor science procurement teams can utilize this compound to achieve non-nucleotide umami enhancement in savory food formulations.
Essential as the primary starting material for the synthesis of Sulfoxaflor and related sulfoximine-based insecticides, where its specific branched C5 backbone is structurally mandatory and cannot be replaced by linear analogs .
Ideal for savory, potato, or roasted flavor profiles in oil-based matrices, where its elevated lipophilicity prevents premature aqueous partitioning and ensures sustained aroma release compared to standard methional .
Utilized in advanced food science R&D to formulate novel savory enhancers, leveraging its proven capacity to act as a Positive Allosteric Modulator (PAM) for human T1R1/T1R3 receptors alongside L-Glutamate [1].
Corrosive;Irritant